molecular formula C16H15N3O2S B2477464 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 895122-88-0

1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2477464
CAS No.: 895122-88-0
M. Wt: 313.38
InChI Key: NOZBUBHKQMOQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound that features a methoxyphenyl group, a thiophen-2-yl group, and a dihydropyrazin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrazin-2-one structure, followed by the introduction of the methoxyphenyl and thiophen-2-yl groups through nucleophilic substitution and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, reducing the cost and time required for production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-thione
  • 1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-amine

Uniqueness

1-(4-Methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-21-13-6-4-12(5-7-13)19-9-8-17-15(16(19)20)18-11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZBUBHKQMOQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.